6-(2-phenylethyl)-7H-purine
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Overview
Description
6-(2-phenylethyl)-7H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenylethyl)-7H-purine can be achieved through various synthetic routes. One common method involves the alkylation of a purine derivative with a phenylethyl halide under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(2-phenylethyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the purine ring or the phenylethyl group to more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or acetophenone derivatives.
Reduction: Formation of more saturated purine derivatives or ethylbenzene.
Substitution: Formation of various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
6-(2-phenylethyl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(2-phenylethyl)-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The purine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N6-(2-phenylethyl)adenosine: A similar compound with a phenylethyl group attached to the adenosine structure.
N6-(2-phenylethyl)adenine: Another related compound with a phenylethyl group attached to adenine.
Uniqueness
6-(2-phenylethyl)-7H-purine is unique due to its specific substitution pattern on the purine ring, which can influence its chemical reactivity and biological activity. The presence of the phenylethyl group can enhance its lipophilicity and binding interactions with molecular targets, distinguishing it from other purine derivatives.
Properties
CAS No. |
54108-66-6 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-(2-phenylethyl)-7H-purine |
InChI |
InChI=1S/C13H12N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
InChI Key |
GJDDUSLBIFJFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
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